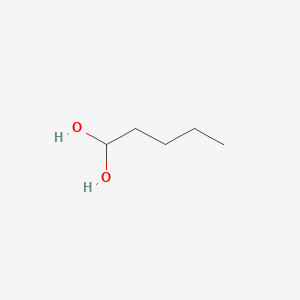

Pentanediol

Description

Structure

3D Structure

Properties

CAS No. |

29348-79-6 |

|---|---|

Molecular Formula |

C5H12O2 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

pentane-1,1-diol |

InChI |

InChI=1S/C5H12O2/c1-2-3-4-5(6)7/h5-7H,2-4H2,1H3 |

InChI Key |

UWJJYHHHVWZFEP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Pentanediols from Biomass-Derived Furfural

For Researchers, Scientists, and Drug Development Professionals

The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable industrial chemistry. Furfural (B47365), readily obtainable from lignocellulosic biomass, represents a key starting material for the synthesis of various commodity and specialty chemicals. Among these, 1,2-pentanediol (B41858) (1,2-PDO) and 1,5-pentanediol (B104693) (1,5-PDO) are of significant commercial interest, with applications ranging from polymers and plasticizers to cosmetics and pharmaceuticals. This technical guide provides an in-depth overview of the catalytic pathways and experimental protocols for the selective synthesis of these pentanediols from furfural.

Core Reaction Pathways

The synthesis of 1,2-PDO and 1,5-PDO from furfural proceeds through distinct reaction pathways, primarily dictated by the choice of catalyst and reaction conditions.

Synthesis of 1,5-Pentanediol (1,5-PDO)

The dominant and most selective route to 1,5-PDO is a two-step process. The first step involves the complete hydrogenation of furfural to tetrahydrofurfuryl alcohol (THFA). The subsequent step is the selective hydrogenolysis of the C-O bond within the tetrahydrofuran (B95107) ring of THFA to yield 1,5-PDO.[1]

Synthesis of 1,2-Pentanediol (1,2-PDO)

The synthesis of 1,2-PDO from furfural typically proceeds via the intermediate formation of furfuryl alcohol (FA) through the selective hydrogenation of furfural's aldehyde group. This is followed by the hydrogenolysis and ring-opening of the furan (B31954) ring in FA to produce 1,2-PDO.[1][2] Some catalytic systems can achieve the direct conversion of furfural to 1,2-PDO in a single step.[2][3]

Quantitative Data on Catalytic Performance

The following tables summarize the performance of various catalytic systems for the synthesis of 1,5-PDO and 1,2-PDO from furfural and its derivatives.

Table 1: Catalytic Performance for 1,5-Pentanediol Synthesis

| Catalyst | Substrate | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| Rh(0.66 wt%)-Ir-ReOₓ/SiO₂ | Furfural (50 wt%) | 120 (8h) -> 180 (16h) | 60 | 24 | ~100 | 71.1 | [4] |

| Pd(0.66 wt%)-Ir-ReOₓ/SiO₂ | Furfural | 120 (8h) -> 180 (16h) | 60 | 24 | ~100 | 71.4 | [3] |

| Ni-La(OH)₃ | THFA | - | - | 84 | - | 92 (yield) | [5] |

| Ru/Ni-Y₂O₃ | THFA | 150 | 20 | 40 | 93.4 | 86.5 (yield) | [6] |

| Pt/Co₂AlO₄ | Furfural | 140 | 10 | - | 99.9 | 34.9 (yield) | [7] |

Table 2: Catalytic Performance for 1,2-Pentanediol Synthesis

| Catalyst | Substrate | Temp. (°C) | Pressure (atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| 1% Rh/OMS-2 | Furfural | 160 | 30 | 8 | ~100 | 87 | [2][3] |

| Pt/HT | Furfural | - | - | - | - | 73 (yield) | [3] |

| Pd/MMT-K10 | Furfural | 220 | 35 | 5 | >99 | 66 | [3] |

| Ru/MnOₓ | Furfuryl Alcohol | 150 | 15 | 4 | 89.2 | 42.1 (yield) | [3] |

| 10 wt% Cu/Al₂O₃ | Furfuryl Alcohol | 140 | 80 | - | 86 | 48 | [4] |

| 10 wt% Cu-Mg₃AlO₄.₅ | Furfuryl Alcohol | 140 | 60 | - | 99 | 51 | [4] |

| 2wt% Pt/MgO-200 | Furfuryl Alcohol | 160 | 10 | 10 | 100 | 59.4 | [8] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of pentanediols using high-performing catalytic systems.

Protocol 1: Synthesis of 1,5-Pentanediol using Rh-Ir-ReOₓ/SiO₂

This protocol is adapted from the one-pot conversion of furfural to 1,5-pentanediol.[8]

1. Catalyst Preparation (Sequential Impregnation):

-

Step 1.1: Prepare an aqueous solution of Rh(NO₃)₃.

-

Step 1.2: Impregnate SiO₂ support with the Rh(NO₃)₃ solution.

-

Step 1.3: Evaporate the solvent and dry the sample at 383 K for 12 hours.

-

Step 1.4: Prepare an aqueous solution of H₂IrCl₆.

-

Step 1.5: Impregnate the Rh/SiO₂ sample with the H₂IrCl₆ solution.

-

Step 1.6: Dry the Rh-Ir/SiO₂ sample at 383 K for 12 hours.

-

Step 1.7: Prepare an aqueous solution of NH₄ReO₄.

-

Step 1.8: Impregnate the Rh-Ir/SiO₂ sample with the NH₄ReO₄ solution.

-

Step 1.9: Dry the resulting catalyst at 383 K for 12 hours.

-

Step 1.10: Calcine the catalyst in air at 773 K for 3 hours.

2. Reaction Procedure (Two-Step Temperature Profile):

-

Step 2.1: In a high-pressure batch reactor, add the Rh-Ir-ReOₓ/SiO₂ catalyst, furfural, and solvent (e.g., water).

-

Step 2.2: Seal the reactor and purge several times with N₂ followed by H₂.

-

Step 2.3: Pressurize the reactor with H₂ to the desired pressure (e.g., 60 atm).

-

Step 2.4 (First Stage - Hydrogenation): Heat the reactor to 120°C and maintain for 8 hours with stirring. This step primarily converts furfural to THFA.

-

Step 2.5 (Second Stage - Hydrogenolysis): Increase the temperature to 180°C and maintain for an additional 16 hours with stirring.

-

Step 2.6: After the reaction, cool the reactor to room temperature and carefully depressurize.

-

Step 2.7: Collect the liquid product and separate the catalyst by centrifugation or filtration.

-

Step 2.8: Analyze the products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Synthesis of 1,2-Pentanediol using Rh/OMS-2

This protocol describes the single-step hydrogenolysis of furfural to 1,2-pentanediol.[2][3]

1. Catalyst Preparation (Hydrothermal Method):

-

Step 1.1: The octahedral molecular sieve (OMS-2) support is synthesized via a hydrothermal method. This typically involves the reaction of a manganese salt (e.g., MnSO₄) and a permanganate (B83412) (e.g., KMnO₄) under acidic conditions, followed by hydrothermal treatment.

-

Step 1.2: The synthesized OMS-2 is then impregnated with a solution of a rhodium precursor (e.g., RhCl₃·3H₂O) to achieve the desired metal loading (e.g., 1 wt%).

-

Step 1.3: The impregnated material is dried and then calcined to obtain the final Rh/OMS-2 catalyst.

2. Reaction Procedure:

-

Step 2.1: Charge a high-pressure batch reactor with 0.0073 mol of furfural, 20 mL of methanol (B129727) (solvent), 50 μL of n-dodecane (internal standard), and the desired amount of Rh/OMS-2 catalyst.[3]

-

Step 2.2: Seal the reactor and purge three times with nitrogen, followed by hydrogen.

-

Step 2.3: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 atm) and maintain this pressure throughout the reaction.

-

Step 2.4: Heat the reactor to the desired temperature (e.g., 160°C) while stirring.

-

Step 2.5: Maintain the reaction conditions for the specified duration (e.g., 8 hours).

-

Step 2.6: After the reaction is complete, cool the reactor to room temperature and vent the excess pressure.

-

Step 2.7: Collect the liquid sample and filter to remove the catalyst.

-

Step 2.8: Analyze the product mixture using Gas Chromatography (GC) with a Flame Ionization Detector (FID) and confirm product identity with GC-MS.

Experimental Workflow

The general workflow for the synthesis and analysis of pentanediols from furfural is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Single-Step Hydrogenolysis of Furfural to 1,2-Pentanediol Using a Bifunctional Rh/OMS-2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fhi.mpg.de [fhi.mpg.de]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. pubs.rsc.org [pubs.rsc.org]

Chemical and physical properties of 1,5-Pentanediol

An In-depth Technical Guide to the Chemical and Physical Properties of 1,5-Pentanediol

For Researchers, Scientists, and Drug Development Professionals

1,5-Pentanediol (CAS No: 111-29-5) is a viscous, colorless, and odorless linear diol with the chemical formula HO(CH₂)₅OH.[1][2] This document provides a comprehensive overview of its core chemical and physical properties, tailored for professionals in research, science, and drug development. It includes detailed tables of quantitative data, standardized experimental protocols for property determination, and visualizations of key chemical processes and applications. Its utility as a chemical intermediate, particularly in the synthesis of polyesters and polyurethanes, and its emerging role in pharmaceutical formulations as a penetration enhancer are highlighted.[1][3][4]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 1,5-Pentanediol are summarized below. These properties are crucial for its application in chemical synthesis and formulation development.

Table 1: Chemical Identification of 1,5-Pentanediol

| Identifier | Value |

| IUPAC Name | Pentane-1,5-diol[5] |

| Synonyms | Pentamethylene glycol, 1,5-Dihydroxypentane[6][7] |

| CAS Number | 111-29-5[1] |

| Molecular Formula | C₅H₁₂O₂[1] |

| Molecular Weight | 104.15 g/mol [8][9] |

| Chemical Structure | HO(CH₂)₅OH[9] |

| InChI Key | ALQSHHUCVQOPAS-UHFFFAOYSA-N[5][10] |

| SMILES | OCCCCCO[9] |

Table 2: Physical Properties of 1,5-Pentanediol

| Property | Value | Conditions |

| Appearance | Clear, colorless, oily liquid[3][11] | Ambient |

| Odor | Odorless[2][12] | Ambient |

| Melting Point | -18 °C (255 K)[1][8] | - |

| Boiling Point | 242 °C (515 K)[1][12] | 1013 hPa[8] |

| Density | 0.994 g/mL[1][12] | 25 °C |

| 0.9939 g/cm³[8] | 20 °C | |

| Solubility in Water | Miscible[1][6] | 20 °C[2] |

| Solubility in Organics | Soluble in methanol, ethanol, acetone, ethyl acetate.[5][12] Limited solubility in benzene, petroleum ether.[5][13] | 25 °C |

| Vapor Pressure | <0.01 mmHg (<1.33 Pa)[9][12] | 20 °C |

| 1.14 hPa[8] | 98.4 °C | |

| Flash Point | 135 °C (275 °F)[12][14] | Closed Cup |

| 142 °C (287.6 °F)[8][15] | Closed Cup | |

| Refractive Index (n²⁰/D) | 1.450[12][15] | 20 °C |

| Viscosity | 135 mPa·s[11] | 20 °C |

| Surface Tension | 43.3 mN/m[12] | 20 °C |

| logP (Octanol/Water) | -0.49[11][12] | 25 °C |

| pKa | 14.83 ± 0.10 (Predicted)[12] | - |

| Autoignition Temperature | 335 °C (635 °F)[8][12] | - |

| Explosive Limits | 1.3 - 13.1% (V)[8][12] | - |

Experimental Protocols

The following sections detail the methodologies for determining key physical and chemical properties of 1,5-Pentanediol, based on established international standards.

Determination of Density (ASTM D4052)

The density of 1,5-Pentanediol can be determined using a digital density meter according to ASTM D4052.[1][2][12][16]

-

Apparatus: Digital density meter with an oscillating U-tube, capable of maintaining a constant temperature (e.g., 20°C or 25°C).

-

Procedure:

-

Calibrate the instrument with dry air and freshly distilled water.

-

Introduce a small volume (approximately 1-2 mL) of 1,5-Pentanediol into the sample tube, ensuring no air bubbles are present.[16]

-

Allow the sample to thermally equilibrate to the set temperature.

-

The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.[16]

-

This frequency change is used with the calibration data to calculate and display the density of the sample.

-

Determination of Melting Point (ASTM E324)

The melting point of 1,5-Pentanediol is determined using the capillary tube method as outlined in ASTM E324.[7][14]

-

Apparatus: Melting point apparatus with a heating bath and a calibrated thermometer or digital temperature sensor.

-

Procedure:

-

Introduce a small, dry sample of 1,5-Pentanediol (previously frozen) into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a controlled rate.

-

Record the temperature at which the substance first begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point). Since 1,5-Pentanediol is a liquid at room temperature, this procedure would be applied after freezing the sample.

-

Determination of Boiling Point

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, calibrated thermometer, heating mantle.

-

Procedure:

-

Place a sample of 1,5-Pentanediol in the distillation flask.

-

Heat the sample gently.

-

Record the temperature at which the liquid boils and a stable temperature is observed on the thermometer with the bulb positioned at the vapor-liquid equilibrium point.

-

Correct the observed boiling point to standard atmospheric pressure (1013 hPa).

-

Determination of Flash Point (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup tester following the ASTM D93 standard.[12][16]

-

Apparatus: Pensky-Martens closed-cup apparatus.[16]

-

Procedure:

-

Fill the brass test cup with the 1,5-Pentanediol sample to the specified mark.

-

Place the lid on the cup and begin heating the sample at a specified, constant rate while stirring.[16]

-

At regular temperature intervals, apply an ignition source (a small flame) into the vapor space of the cup.

-

The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes the vapors of the sample to ignite.[8]

-

Determination of Partition Coefficient (logP) (OECD 117)

The n-octanol/water partition coefficient (logP) is determined using the High-Performance Liquid Chromatography (HPLC) method as described in OECD Guideline 117.[8][17][18]

-

Apparatus: HPLC system with a reverse-phase column (e.g., C18), UV detector, and isocratic elution capability.

-

Procedure:

-

Prepare a mobile phase of a methanol/water mixture.

-

Calibrate the system by injecting a series of reference compounds with known logP values and recording their retention times.

-

Create a calibration curve by plotting the logarithm of the retention factor (k) versus the known logP values.

-

Inject the 1,5-Pentanediol sample and determine its retention time in duplicate.[6][18]

-

Calculate the logP of 1,5-Pentanediol by interpolating its retention factor on the calibration curve.[6]

-

Spectral Analysis (NMR, IR)

Structural confirmation and purity assessment are performed using spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: Spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in ppm relative to an internal standard like tetramethylsilane (B1202638) (TMS).[9][19]

-

FTIR Spectroscopy: The infrared spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) and scanned. The resulting spectrum shows absorption bands corresponding to the characteristic functional groups (O-H and C-H stretches, C-O bends).

Key Workflows and Mechanisms

Synthesis of 1,5-Pentanediol

A common industrial method for synthesizing 1,5-Pentanediol is the catalytic hydrogenation of glutaric acid or its esters, such as dimethyl glutarate.[5][10][15] The process can be a direct hydrogenation or a two-step route involving esterification followed by hydrogenation.[5]

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 3. store.astm.org [store.astm.org]

- 4. Pentane-1,5-diol as a percutaneous absorption enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method - EconBiz [econbiz.de]

- 7. oecd.org [oecd.org]

- 8. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]

- 11. smartsystems-eg.com [smartsystems-eg.com]

- 12. psgraw.com [psgraw.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. What are the uses and synthesis routes of 1,5-Pentanediol?_Chemicalbook [chemicalbook.com]

- 16. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 17. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. beilstein-journals.org [beilstein-journals.org]

Synthesis of 1,5-Pentanediol via Hydrogenation of Glutaric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,5-pentanediol (B104693), a valuable building block in the production of polymers and pharmaceuticals, through the catalytic hydrogenation of glutaric acid. This document details the primary synthetic pathways, experimental protocols, comparative catalytic performance data, and safety considerations.

Introduction

1,5-Pentanediol (1,5-PDO) is a crucial diol used in the synthesis of polyesters, polyurethanes, and other valuable polymers.[1] The conversion of glutaric acid, a dicarboxylic acid, to 1,5-PDO via hydrogenation represents a significant chemical transformation. This guide explores the two principal routes for this synthesis: the direct hydrogenation of glutaric acid and a two-step approach involving the esterification of glutaric acid followed by the hydrogenation of the resulting ester.[1][2]

Synthetic Pathways

The synthesis of 1,5-pentanediol from glutaric acid can be achieved through two primary methodologies:

-

Direct Catalytic Hydrogenation: This approach involves the direct conversion of glutaric acid to 1,5-pentanediol in a single step, offering a more atom-economical process.[1]

-

Two-Step Synthesis via Esterification and Hydrogenation: This common industrial method first converts glutaric acid to its corresponding diester, typically dimethyl glutarate, which is then hydrogenated to 1,5-pentanediol.[1][3] This pathway can sometimes be more amenable to specific catalytic systems.[1]

Experimental Protocols

Protocol 1: Direct Hydrogenation of Glutaric Acid using a Rhenium-Palladium Catalyst

This protocol details the direct hydrogenation of glutaric acid utilizing a bimetallic Re-Pd/SiO₂ catalyst.

3.1.1. Catalyst Preparation (Re-Pd/SiO₂)[1]

-

Impregnation: Prepare an aqueous solution of PdCl₂ and NH₄ReO₄.

-

Impregnate SiO₂ support with the prepared solution to achieve the desired metal loading (e.g., 14 wt% Re and 1 wt% Pd).

-

Calcination: Calcine the impregnated support at 673 K for 3 hours.

3.1.2. Catalyst Pre-reduction (ex-situ)[1]

-

Place the calcined catalyst in a high-pressure autoclave with 1,4-dioxane (B91453) as the solvent.

-

Pressurize the autoclave with hydrogen gas.

-

Heat the mixture to the desired reduction temperature (e.g., 413 K) with stirring for a specified duration.

-

After cooling and venting, the pre-reduced catalyst is ready for use.

3.1.3. Hydrogenation Procedure[1][2]

-

Reaction Setup: In a high-pressure autoclave, charge glutaric acid, the pre-reduced Re-Pd/SiO₂ catalyst, and 1,4-dioxane as the solvent.[2]

-

Purging and Pressurization: Seal the autoclave and purge it multiple times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa).[1]

-

Reaction: Heat the reaction mixture to the specified temperature (e.g., 413 K or 140°C) with constant stirring.[1][2]

-

Monitoring: Maintain the reaction for a set duration, monitoring the pressure drop to gauge hydrogen consumption.[2]

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to separate the catalyst.[2]

-

Purification: Isolate and purify the 1,5-pentanediol from the filtrate by distillation.[2]

Protocol 2: Two-Step Synthesis via Dimethyl Glutarate Hydrogenation

This protocol outlines the esterification of glutaric acid to dimethyl glutarate, followed by its hydrogenation to 1,5-pentanediol.[1]

3.2.1. Step 1: Esterification of Glutaric Acid[1]

-

Materials: Glutaric acid, methanol (B129727) (in excess), and a strong acid catalyst (e.g., sulfuric acid).[1]

-

Apparatus: A reaction vessel equipped with a reflux condenser and a Dean-Stark trap.[1]

-

Procedure:

-

Charge the reaction vessel with glutaric acid and methanol.

-

Add a catalytic amount of sulfuric acid.

-

Heat the mixture to reflux.

-

Continuously remove the water produced during the reaction using the Dean-Stark trap to drive the equilibrium towards the formation of the ester.[1]

-

Monitor the reaction progress by techniques such as titration of the acid number or gas chromatography (GC).[2]

-

Upon completion, neutralize the acid catalyst and purify the dimethyl glutarate by distillation.

-

3.2.2. Step 2: Hydrogenation of Dimethyl Glutarate[2]

-

Reaction Setup: In a high-pressure autoclave, charge dimethyl glutarate, a ruthenium catalyst (e.g., RuCl₂(L-I), 0.05 mol%), and sodium methoxide (B1231860) (10 mol%) in a suitable solvent like tetrahydrofuran (B95107) (THF).[2]

-

Purging and Pressurization: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to 50 bar.[2]

-

Reaction: Heat the reaction mixture to 100°C with stirring for 2.5 hours.[2]

-

Work-up and Purification: After cooling and venting the autoclave, filter the catalyst from the reaction mixture. Purify the 1,5-pentanediol by distillation.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data from various reported methods for the synthesis of 1,5-pentanediol from glutaric acid and its ester.

Table 1: Direct Hydrogenation of Glutaric Acid

| Catalyst | Catalyst Loading | Substrate | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield of 1,5-PDO (%) | Selectivity (%) | Reference |

| Re-Pd/SiO₂ | 0.1 g | Glutaric Acid | 1,4-dioxane | 140 | 8 | 4 | - | 71 | - | [1] |

| Ru-based | - | Glutaric Acid | - | 150 | >50 | - | - | High | - | [4] |

Table 2: Hydrogenation of Dimethyl Glutarate

| Catalyst | Catalyst Loading (mol%) | Substrate | Solvent | Temp. (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield of 1,5-PDO (%) | Selectivity (%) | Reference |

| RuCl₂(L-I) | 0.05 | Dimethyl Glutarate | THF | 100 | 50 | 2.5 | - | 93 | - | [2] |

Reaction Mechanisms

Direct Hydrogenation of Glutaric Acid

The direct hydrogenation of a carboxylic acid to an alcohol over a heterogeneous catalyst is a complex process. While the exact mechanism can vary depending on the catalyst and reaction conditions, a plausible pathway is illustrated below.

Hydrogenation of Dimethyl Glutarate

The hydrogenation of an ester to an alcohol typically proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of a hydride.

References

The Catalytic Conversion of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The production of 1,5-pentanediol (B104693) (1,5-PDO) from biomass-derived tetrahydrofurfuryl alcohol (THFA) represents a significant advancement in sustainable chemical synthesis.[1][2] This versatile diol is a crucial building block in the manufacturing of polyesters, polyurethanes, and other valuable polymers, with applications extending to solvents and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core methodologies, catalytic systems, and reaction pathways involved in the hydrogenolysis of THFA to 1,5-PDO.

Reaction Pathway and Mechanism

The primary transformation in the synthesis of 1,5-PDO from THFA is the selective hydrogenolysis of the C-O bond within the tetrahydrofuran (B95107) ring. This reaction is typically catalyzed by heterogeneous catalysts and proceeds via a ring-opening mechanism. The generally accepted reaction pathway involves the adsorption of THFA onto the catalyst surface, followed by the cleavage of the C-O bond and subsequent hydrogenation to yield 1,5-PDO.

The proposed mechanism often involves the interaction of THFA with both metal and acidic or basic sites on the catalyst. For instance, with a Ni/Y₂O₃ catalyst, the yttrium oxide provides basic sites for THFA adsorption and deprotonation, while the nickel facilitates hydrogen dissociation and the subsequent hydrogenolysis.[3][4] The synergy between different catalyst components is crucial for achieving high selectivity towards 1,5-PDO while minimizing side reactions such as C-C bond cleavage or the formation of other byproducts.[5]

Catalytic Systems and Performance Data

A variety of catalytic systems have been investigated for the hydrogenolysis of THFA, ranging from noble metal catalysts to more cost-effective non-noble metal alternatives. The choice of catalyst, support, and reaction conditions significantly influences the conversion of THFA and the selectivity towards 1,5-PDO.

Noble Metal Catalysts

Rhodium (Rh), Iridium (Ir), and Platinum (Pt) based catalysts have demonstrated high activity and selectivity for this reaction.[5][6][7] The addition of an oxophilic promoter, such as Rhenium (Re) or Molybdenum (Mo), often enhances the catalytic performance by facilitating the C-O bond cleavage.[5][6] While highly effective, the high cost of these noble metals presents a challenge for industrial-scale production.[1][8]

Non-Noble Metal Catalysts

To address the cost concerns associated with noble metals, significant research has focused on developing catalysts based on non-noble metals like Nickel (Ni) and Copper (Cu).[3][9] These catalysts, often supported on metal oxides, have shown promising results, with some systems achieving high conversion and selectivity under optimized conditions.[3][4]

| Catalyst | Support | Promoter | Temp. (°C) | Pressure (MPa) | THFA Conv. (%) | 1,5-PDO Sel. (%) | Reference |

| 4 wt% Rh | SiO₂ | ReOₓ | - | - | - | High Yield (77%) | [1] |

| 4 wt% Ir | SiO₂ | MoOₓ | 200 | 6 | 70 | 68 | [1] |

| Pt | WOₓ/γ-Al₂O₃ | MgAl₂O₄ | - | 4.0 | 47.3 | 88.4 | [1] |

| Ni | Y₂O₃ | - | 150 | 3 | 84.2 | >99.5 | [3] |

| Ni-WOₓ | SiO₂ | - | 250 | 3.4 | 28.7 | 47.3 | [1] |

| 10 wt% Cu | Al₂O₃ | - | 140 | 8 | 85.8 | 70.3 (total pentanediols) | [9] |

| Ni | La(OH)₃ | - | 170 | 4 | 93.4 | 96.9 (yield) | [5] |

Table 1: Comparison of Catalytic Performance for THFA Hydrogenolysis to 1,5-PDO.

Experimental Protocols

The following sections provide a generalized experimental workflow for the preparation of catalysts and the execution of the hydrogenolysis reaction, based on common practices reported in the literature.

Catalyst Preparation

A typical impregnation method for preparing a supported metal catalyst is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nam.confex.com [nam.confex.com]

- 9. researchgate.net [researchgate.net]

Bio-based Production of 1,5-Pentanediol from Renewable Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bio-based production of 1,5-pentanediol (B104693) (1,5-PDO), a valuable platform chemical, from renewable feedstocks. The focus is on the metabolic engineering of microbial systems, primarily Escherichia coli, to establish novel biosynthetic pathways for 1,5-PDO production. This document details the core metabolic pathways, presents quantitative data from key studies, outlines experimental protocols for strain engineering and analysis, and provides visualizations of the key processes.

Introduction

1,5-Pentanediol is a five-carbon linear diol with broad applications in the production of polymers such as polyesters and polyurethanes, as well as in the formulation of plasticizers, coatings, and adhesives.[1] Traditionally derived from petroleum-based feedstocks, there is a growing demand for sustainable and bio-based production routes for 1,5-PDO.[2] Microbial fermentation using renewable resources like glucose offers a promising alternative to conventional chemical synthesis. As no natural metabolic pathway for 1,5-PDO biosynthesis exists, metabolic engineering is crucial for developing microbial cell factories capable of its de novo production.[1][3]

This guide focuses on the biosynthesis of 1,5-PDO from L-lysine (B1673455), a common amino acid that can be overproduced in engineered E. coli. Several artificial pathways have been designed and implemented, primarily involving the conversion of lysine (B10760008) to key intermediates such as cadaverine (B124047), 5-aminovalerate (5-AVA), or 5-hydroxyvalerate (5-HV).[1][2][4]

Metabolic Pathways for 1,5-Pentanediol Biosynthesis

The biosynthesis of 1,5-PDO in engineered microorganisms is achieved through the construction of artificial metabolic pathways. The most common starting point is the amino acid L-lysine, which is centrally located in bacterial metabolism and can be efficiently produced from glucose.

Pathway from Lysine via Cadaverine and 5-Aminovalerate

This pathway involves the initial decarboxylation of lysine to cadaverine, followed by a series of transamination, oxidation, and reduction steps.

dot

Caption: Pathway from Lysine to 1,5-PDO via Cadaverine and 5-AVA.

Energy-Conserving Pathway from Lysine

A more recent and efficient pathway has been designed to conserve energy by avoiding the ATP-dependent carboxylic acid reductase step. This pathway proceeds through two transamination and two reduction reactions.[4]

dot

Caption: Energy-Conserving Pathway for 1,5-PDO Biosynthesis.

Quantitative Data on 1,5-Pentanediol Production

The following tables summarize the quantitative data from various studies on the bio-based production of 1,5-PDO and its precursors in engineered E. coli.

Table 1: Production of 1,5-Pentanediol in Engineered E. coli

| Strain | Pathway Employed | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |

| Engineered E. coli | Cadaverine-derived | Glucose | Shake-flask | 2.62 | - | - | [2] |

| Engineered E. coli | Cadaverine-derived | Glucose | Fed-batch | 9.25 | 0.28 | - | [2] |

| Engineered E. coli | Energy-conserving | Glucose | Shake-flask | 0.726 | - | - | [4] |

| Engineered E. coli | Energy-conserving | Glucose | 3-L Bioreactor | 11.7 | - | - | [4] |

| Minimally engineered strain | 5-hydroxyvaleryl-CoA-based | Glucose + Lysine | Shake-flask | 0.35 | - | - | [1][3] |

| Lysine producer strain | 5-hydroxyvaleryl-CoA-based | Glucose | Shake-flask | 0.12 | - | - | [1][3] |

Table 2: Production of 1,5-PDO Precursors in Engineered E. coli

| Product | Strain | Carbon Source | Fermentation Mode | Titer (g/L) | Reference |

| Cadaverine | Recombinant E. coli expressing H. alvei LDC | L-lysine | Whole-cell bioconversion | 89 | [5] |

| 5-Hydroxyvalerate (5-HV) | Minimally engineered strain | Glucose + Lysine | Shake-flask | 3.19 | [1][3] |

| 5-Hydroxyvalerate (5-HV) | Lysine producer strain | Glucose | Shake-flask | 1.04 | [1][3] |

| 5-Amino-1-pentanol (5-APO) | Engineered E. coli | Glucose | Shake-flask | 1.502 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development of 1,5-PDO producing microbial strains.

General Workflow for Strain Engineering and Production

dot

Caption: General experimental workflow for 1,5-PDO production.

Construction of Lysine-Overproducing E. coli

Objective: To generate an E. coli strain with increased lysine production to serve as a platform for 1,5-PDO synthesis.

Methodology:

-

Gene Knockout of Competing Pathways:

-

Overexpression of Key Biosynthetic Genes:

-

Optimization of Fermentation Conditions:

Heterologous Expression of Pathway Enzymes

Objective: To express the necessary enzymes for the artificial 1,5-PDO pathway in the lysine-overproducing E. coli strain.

Methodology:

-

Gene Synthesis and Cloning:

-

Synthesize the codon-optimized genes for the pathway enzymes (e.g., lysine decarboxylase, aminotransferase, alcohol dehydrogenase, carboxylic acid reductase) from their respective source organisms.

-

Clone the synthesized genes into suitable expression vectors, often under the control of an inducible promoter (e.g., T7 promoter).

-

-

Transformation and Expression:

-

Transform the expression plasmids into the engineered E. coli host.

-

Induce protein expression with an appropriate inducer (e.g., IPTG) during the exponential growth phase.

-

-

Verification of Expression:

-

Confirm protein expression using SDS-PAGE and Western blotting.

-

Enzyme Activity Assays

4.4.1. Lysine Decarboxylase (LDC) Activity Assay

Principle: The activity of LDC is determined by measuring the amount of cadaverine produced from lysine. A colorimetric method using 2,4,6-trinitrobenzenesulfonic acid (TNBS) is commonly employed.

Protocol:

-

Prepare a reaction mixture containing L-lysine, pyridoxal (B1214274) phosphate (B84403) (PLP), and a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2).

-

Initiate the reaction by adding the cell lysate or purified enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

At specific time intervals, stop the reaction by adding a stop solution (e.g., Na2CO3).

-

Add TNBS to the reaction mixture and incubate to allow for the derivatization of cadaverine.

-

Measure the absorbance of the resulting colored product at a specific wavelength (e.g., 420 nm).

-

Calculate the enzyme activity based on a standard curve of cadaverine.

4.4.2. Aminotransferase Activity Assay

Principle: The activity of aminotransferases is typically measured by coupling the reaction to a dehydrogenase, where the consumption of NADH or NADPH is monitored spectrophotometrically.

Protocol:

-

Prepare a reaction mixture containing the amino donor (e.g., 5-aminovalerate), the amino acceptor (e.g., α-ketoglutarate), PLP, and a suitable buffer.

-

Add a coupling enzyme (e.g., glutamate (B1630785) dehydrogenase) and its substrate (e.g., NADH or NADPH).

-

Initiate the reaction by adding the cell lysate or purified aminotransferase.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

4.4.3. Alcohol Dehydrogenase (ADH) Activity Assay

Principle: ADH activity is determined by monitoring the reduction of NAD⁺ to NADH or the oxidation of NADPH to NADP⁺ spectrophotometrically at 340 nm.

Protocol:

-

Prepare a reaction mixture containing the alcohol substrate (e.g., 5-hydroxyvaleraldehyde), the cofactor (NAD⁺ or NADP⁺), and a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Initiate the reaction by adding the cell lysate or purified ADH.

-

Monitor the increase in absorbance at 340 nm for NAD⁺ reduction or the decrease in absorbance for NADPH oxidation.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH or NADPH.

Fed-Batch Fermentation

Objective: To achieve high-cell-density cultivation and high-titer production of 1,5-PDO.

Protocol:

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the engineered strain into a suitable medium and incubating overnight.

-

Batch Phase: Inoculate the fermenter containing a defined batch medium with the seed culture. Allow the culture to grow until the initial carbon source (e.g., glucose) is depleted.

-

Fed-Batch Phase:

-

Initiate a continuous or intermittent feeding of a concentrated nutrient solution (containing the carbon source and other essential nutrients) to maintain a controlled growth rate.

-

Monitor and control key fermentation parameters such as pH, temperature, and dissolved oxygen.

-

Induce the expression of the pathway enzymes at an appropriate cell density.

-

-

Sampling and Analysis:

Analytical Methods for 1,5-Pentanediol Quantification

4.6.1. Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 1,5-PDO.

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).[10]

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it.[10]

-

Derivatize the sample if necessary to improve volatility and thermal stability.

GC-MS Analysis:

-

Column: Use a suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: An initial temperature hold followed by a ramp to a final temperature.

-

Injection Mode: Split or splitless.

-

MS Detection: Electron ionization (EI) mode, scanning a specific mass range.

-

Quantification: Use a standard curve of pure 1,5-PDO.

4.6.2. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC can be used to quantify 1,5-PDO and related non-volatile metabolites in the fermentation broth.

Sample Preparation:

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm filter.

HPLC Analysis:

-

Column: A suitable column for polar compounds (e.g., a C18 column or a specific column for organic acids).

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).[11]

-

Detection: Refractive index detector (RID) or a UV detector if the compounds are derivatized.

-

Quantification: Use a standard curve of pure 1,5-PDO.

Conclusion

The bio-based production of 1,5-pentanediol from renewable sources is a rapidly advancing field. Through the application of metabolic engineering and synthetic biology, significant progress has been made in the development of microbial cell factories, primarily in E. coli, for the de novo synthesis of this valuable chemical. The establishment of novel biosynthetic pathways, optimization of enzyme activities, and enhancement of precursor supply have led to promising titers and yields. Further improvements in pathway efficiency, host strain robustness, and fermentation process optimization will be crucial for the economic viability of bio-based 1,5-PDO production at an industrial scale. This technical guide provides a comprehensive overview of the current state of the art, offering valuable insights and detailed methodologies for researchers and professionals in the field.

References

- 1. Metabolic Engineering of Escherichia coli for De Novo Production of 1,5-Pentanediol from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic engineering of Escherichia coli for high production of 1,5-pentanediol via a cadaverine-derived pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Engineering of for Production of 1,5-Pentanediol from Glucose. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Design an Energy-Conserving Pathway for Efficient Biosynthesis of 1,5-Pentanediol and 5-Amino-1-Pentanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]

- 8. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. env.go.jp [env.go.jp]

- 11. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Spectroscopic Analysis of Pentanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of pentanediol isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document details the characteristic spectral features of various this compound isomers, presents experimental protocols, and offers a comparative analysis of their spectroscopic data to aid in structural elucidation and differentiation.

Introduction to this compound Isomers

Pentanediols are dihydroxy derivatives of pentane (B18724) with the general formula C₅H₁₂O₂. They exist as numerous constitutional isomers and stereoisomers, each with unique physical and chemical properties. Accurate identification and differentiation of these isomers are crucial in various fields, including chemical synthesis, materials science, and pharmaceutical development, where specific isomers may exhibit distinct biological activities or serve as key precursors. Spectroscopic techniques are indispensable tools for the unambiguous structural determination of these compounds.

Spectroscopic Methodologies

A multi-spectroscopic approach is often essential for the complete characterization of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are key parameters for distinguishing between isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For pentanediols, the characteristic absorptions of the hydroxyl (O-H) and carbon-oxygen (C-O) bonds are of primary diagnostic importance. The O-H stretching vibration typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹, while the C-O stretching vibration is observed in the 1000-1200 cm⁻¹ range.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5][6][7] Electron Ionization (EI) is a common technique that results in the formation of a molecular ion (M⁺) and various fragment ions, which are characteristic of the molecule's structure.

Comparative Spectroscopic Data of this compound Isomers

The following tables summarize the key spectroscopic data for common this compound isomers. Note that spectral data can vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

| Isomer | H-1 | H-2 | H-3 | H-4 | H-5 | OH |

| 1,2-Pentanediol [8][9] | 3.42 (m) | 3.65 (m) | 1.40 (m) | 1.35 (m) | 0.92 (t) | Variable |

| 1,3-Pentanediol | ~3.6 (m) | ~1.6 (m) | ~3.8 (m) | ~1.4 (m) | ~0.9 (t) | Variable |

| 1,4-Pentanediol | 3.61 (t) | 1.57 (m) | 1.45 (m) | 3.79 (m) | 1.18 (d) | Variable |

| 1,5-Pentanediol [10] | 3.64 (t) | 1.57 (m) | 1.42 (m) | 1.57 (m) | 3.64 (t) | Variable |

| 2,3-Pentanediol | 1.15 (d) | 3.45 (m) | 3.45 (m) | 1.45 (q) | 0.95 (t) | Variable |

| 2,4-Pentanediol [11][12][13] | 1.22 (d) | 4.13 (m) | 1.58 (t) | 4.13 (m) | 1.22 (d) | 3.52 |

Note: 'm' denotes multiplet, 't' denotes triplet, 'd' denotes doublet, 'q' denotes quartet. Chemical shifts are approximate and can vary.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

| Isomer | C-1 | C-2 | C-3 | C-4 | C-5 |

| 1,2-Pentanediol | 66.5 | 73.5 | 30.0 | 19.0 | 14.2 |

| 1,3-Pentanediol | 62.1 | 42.5 | 70.1 | 29.8 | 10.0 |

| 1,4-Pentanediol [14] | 62.8 | 36.4 | 32.5 | 67.8 | 23.6 |

| 1,5-Pentanediol [15] | 62.9 | 32.6 | 22.8 | 32.6 | 62.9 |

| 2,3-Pentanediol | 20.1 | 73.1 | 74.5 | 26.0 | 10.1 |

| 2,4-Pentanediol [11] | 24.1 | 68.1 | 45.9 | 68.1 | 24.1 |

Note: Chemical shifts are approximate and can vary.

Table 3: Key IR Absorption Bands (cm⁻¹)

| Isomer | O-H Stretch | C-O Stretch |

| 1,2-Pentanediol | ~3350 (broad, strong) | ~1050-1100 |

| 1,3-Pentanediol [16][17] | ~3340 (broad, strong) | ~1050-1150 |

| 1,4-Pentanediol | ~3330 (broad, strong) | ~1050-1150 |

| 1,5-Pentanediol [18] | ~3300 (broad, strong) | ~1060 |

| 2,3-Pentanediol [19] | ~3360 (broad, strong) | ~1100 |

| 2,4-Pentanediol [11][20] | ~3350 (broad, strong) | ~1120 |

Table 4: Key Mass Spectrometry Fragments (m/z)

| Isomer | Molecular Ion (M⁺) | Key Fragments |

| 1,2-Pentanediol | 104 | 86, 73, 57, 45 |

| 1,3-Pentanediol | 104 | 86, 71, 58 |

| 1,4-Pentanediol [21][22] | 104 | 86, 71, 55, 45 |

| 1,5-Pentanediol [23][24] | 104 | 86, 71, 55, 43 |

| 2,3-Pentanediol [19][25] | 104 | 89, 73, 59, 45 |

| 2,4-Pentanediol [11][26][27] | 104 | 89, 71, 59, 45 |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or the solvent).

-

-

Data Acquisition:

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the O-H and C-O functional groups.

-

Compare the fingerprint region (below 1500 cm⁻¹) with reference spectra for isomer identification.

-

Mass Spectrometry Protocol

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile compounds like pentanediols as it provides separation of isomers prior to mass analysis. Inject a dilute solution of the sample into the GC.

-

Direct Infusion: Introduce a solution of the sample directly into the ion source.

-

-

Ionization:

-

Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.

-

-

Mass Analysis:

-

Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions (e.g., m/z 30-200).

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern and compare it to spectral databases or predicted fragmentation pathways to distinguish between isomers.

-

Visualizing Relationships and Workflows

Isomer-Spectra Correlation

The following diagram illustrates the relationship between the different this compound isomers and their corresponding spectroscopic analysis techniques.

Caption: Correlation of this compound isomers with spectroscopic techniques.

General Experimental Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a this compound isomer.

Caption: General workflow for spectroscopic analysis of pentanediols.

Conclusion

The spectroscopic analysis of this compound isomers requires a careful and integrated approach. By combining the detailed structural information from NMR, the functional group identification from IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently differentiate between the various isomers. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in drug development and related fields, facilitating accurate and efficient structural characterization of these important compounds.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. zefsci.com [zefsci.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2-Pentanediol(5343-92-0) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. 1,5-Pentanediol(111-29-5) 1H NMR spectrum [chemicalbook.com]

- 11. 2,4-Pentanediol, (+)- | C5H12O2 | CID 6950200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-PENTANEDIOL(625-69-4) 1H NMR spectrum [chemicalbook.com]

- 13. Solved Find the IR, 1H NMR and 13C NMR spectra of (R, | Chegg.com [chegg.com]

- 14. 1,4-PENTANEDIOL(626-95-9) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. 1,3-Pentanediol, 2,2,4-trimethyl- [webbook.nist.gov]

- 18. 1,5-Pentanediol [webbook.nist.gov]

- 19. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 2,4-Pentanediol [webbook.nist.gov]

- 21. 1,4-Pentanediol [webbook.nist.gov]

- 22. 1,4-Pentanediol [webbook.nist.gov]

- 23. spectrabase.com [spectrabase.com]

- 24. organic chemistry - 1,5-Pentanediol MS - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 25. spectrabase.com [spectrabase.com]

- 26. 2,4-Pentanediol [webbook.nist.gov]

- 27. (2R,4R)-(-)-Pentanediol [webbook.nist.gov]

A Comprehensive Technical Guide to Pentanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the various isomers of pentanediol, focusing on their chemical identifiers, nomenclature, and physical properties. This document is intended to serve as a foundational resource for professionals in research and drug development who require precise information on these compounds.

Introduction to Pentanediols

Pentanediols are diols, which are organic compounds containing two hydroxyl (-OH) groups. With the chemical formula C5H12O2, pentanediols exist as several structural isomers, each with unique physical and chemical properties that dictate their applications. These compounds are utilized in a variety of industrial and research settings, including as plasticizers, in the synthesis of polyesters, and as intermediates in the production of pharmaceuticals. This guide will focus on the most common isomers of this compound, providing clear, tabulated data and relevant chemical information.

Isomers of this compound: CAS Numbers and IUPAC Nomenclature

The precise identification of chemical compounds is critical in research and development. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name are the two most universally recognized identifiers. The following table summarizes this information for the common isomers of this compound.

| Common Name | IUPAC Name | CAS Number |

| 1,2-Pentanediol | pentane-1,2-diol | 5343-92-0[1][2][3][4][5] |

| 1,3-Pentanediol | pentane-1,3-diol | 3174-67-2[6][7][8] |

| 1,4-Pentanediol (B150768) | pentane-1,4-diol | 626-95-9[9][10][11][12][13] |

| 1,5-Pentanediol | pentane-1,5-diol | 111-29-5[14][15][16][17][18][19] |

| 2,3-Pentanediol | pentane-2,3-diol | 42027-23-6[20][21][22][23] |

| 2,4-Pentanediol | pentane-2,4-diol | 625-69-4[24][25][26] |

| Neopentyl Glycol | 2,2-dimethylpropane-1,3-diol | 126-30-7[27][28][29][30][31] |

Logical Relationship of this compound Isomers

The structural diversity of this compound isomers arises from the different possible positions of the two hydroxyl groups on the five-carbon chain, as well as branching of the carbon skeleton. The following diagram illustrates the logical relationship between the core pentane (B18724) structure and its various diol isomers.

Physical Properties of this compound Isomers

The physical properties of the this compound isomers are crucial for their handling, application, and for the design of experimental protocols. The following table provides a summary of key physical data for each isomer.

| Isomer | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 1,2-Pentanediol | 104.15[2] | - | - | - |

| 1,3-Pentanediol | 104.14904000[32] | - | - | 0.96600 to 0.97600 @ 25.00 °C[32] |

| 1,4-Pentanediol | 104.15[11] | 202[11] | - | 0.9883[11] |

| 1,5-Pentanediol | 104.14758[14] | 242[14] | -18[14] | 0.994 @ 25 °C[14] |

| 2,3-Pentanediol | 104.15[22] | - | - | - |

| 2,4-Pentanediol | 104.149[26] | - | - | - |

| Neopentyl Glycol | 104.148[27] | 208[27] | 129.13[27] | - |

Note: Data for some isomers were not available in the initial search and will require further investigation.

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. While specific, detailed protocols for the synthesis and analysis of each this compound isomer are extensive and beyond the scope of this initial guide, a general workflow for the characterization of a this compound sample is presented below. This workflow is typical in a research or quality control setting.

General Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the components of a sample and to identify them based on their mass-to-charge ratio. For pentanediols, a typical GC method would involve a polar column (e.g., a wax-type column) and a temperature gradient to ensure the separation of the isomers. The mass spectrometer would then be used to confirm the molecular weight and fragmentation pattern of each isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the exact structure of the this compound isomers. The chemical shifts, splitting patterns, and integration of the signals in the 1H NMR spectrum, along with the number of signals in the 13C NMR spectrum, allow for unambiguous identification of the positions of the hydroxyl groups and the carbon skeleton.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule. For pentanediols, the characteristic broad absorption band in the region of 3200-3600 cm-1 confirms the presence of the O-H bonds of the hydroxyl groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of this compound samples to determine their purity. A reversed-phase column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is typically employed. Detection can be achieved using a refractive index detector (RID) or, after derivatization, a UV detector.

This guide will be updated with more specific experimental protocols and further data as they become available.

References

- 1. PENTANE-1,2-DIOL | CAS 5343-92-0 [matrix-fine-chemicals.com]

- 2. 1,2-Pentanediol, 96% | Fisher Scientific [fishersci.ca]

- 3. 1,2-Pentanediol, 96% 250 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1,2-Pentanediol [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. 1,3-Pentanediol [webbook.nist.gov]

- 7. 1,3-Pentanediol [webbook.nist.gov]

- 8. 1,3-Pentanediol | C5H12O2 | CID 151085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,4-Pentanediol [webbook.nist.gov]

- 10. 1,4-Pentanediol [webbook.nist.gov]

- 11. 1,4-Pentandiol – Wikipedia [de.wikipedia.org]

- 12. Page loading... [guidechem.com]

- 13. 1,4-pentanediol [stenutz.eu]

- 14. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]

- 15. 1,5-Pentanediol [webbook.nist.gov]

- 16. atamankimya.com [atamankimya.com]

- 17. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. 1,5-Pentanediol 96 111-29-5 [sigmaaldrich.com]

- 20. 2,3-Pentanediol | C5H12O2 | CID 123505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2,3-Pentanediol [webbook.nist.gov]

- 22. 2,3-Pentanediol (CAS 42027-23-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 23. Human Metabolome Database: Showing metabocard for Pentane-2,3-diol (HMDB0256276) [hmdb.ca]

- 24. 2,4-Pentanediol [webbook.nist.gov]

- 25. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 2,4-Pentanediol, (+/-) + meso, 99% | Fisher Scientific [fishersci.ca]

- 27. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 28. atamankimya.com [atamankimya.com]

- 29. NEOPENTYL GLYCOLï¼NPGï¼CAS NO:126-30-7 with full reach - Blog [m.gpcchem.com]

- 30. Neopentyl glycol [webbook.nist.gov]

- 31. Neopentyl glycol [webbook.nist.gov]

- 32. 1,3-pentane diol, 3174-67-2 [thegoodscentscompany.com]

The Solubility of Pentanediol in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various pentanediol isomers in common organic solvents. Understanding the solubility characteristics of these diols is crucial for their application in diverse fields, including pharmaceutical formulations, chemical synthesis, and materials science. This document presents available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and provides a visual representation of a key application in drug delivery.

Introduction to Pentanediols

Pentanediols are dihydroxy alcohols with a five-carbon chain. The position of the two hydroxyl groups on the carbon chain defines the isomer and significantly influences its physicochemical properties, including solubility. The most common isomers include 1,2-pentanediol, 1,5-pentanediol, 2,4-pentanediol, and neopentyl glycol (2,2-dimethyl-1,3-propanediol). Their ability to act as both hydrogen bond donors and acceptors governs their interaction with various solvents. Generally, pentanediols exhibit good solubility in polar organic solvents and are less soluble in non-polar hydrocarbon solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for various this compound isomers in a range of common organic solvents.

Table 1: Solubility of 1,5-Pentanediol

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Methanol | Alcohol | Miscible[1] | - |

| Ethanol | Alcohol | Miscible[1] | - |

| Acetone | Ketone | Miscible[1][2] | - |

| Ethyl Acetate | Ester | Miscible[1] | - |

| Diethyl Ether | Ether | 11% w/w[1] | 25 |

| Benzene | Aromatic Hydrocarbon | Limited[1] | - |

| Trichloroethylene | Halogenated Hydrocarbon | Limited[1] | - |

| Methylene Chloride | Halogenated Hydrocarbon | Limited[1] | - |

| Petroleum Ether | Aliphatic Hydrocarbon | Limited[1] | - |

| Heptane | Aliphatic Hydrocarbon | Limited[1] | - |

Table 2: Solubility of 1,2-Pentanediol

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Alcohol | Alcohol | Soluble | - |

| Ether | Ether | Soluble | - |

| Ethyl Acetate | Ester | Soluble | - |

| Chloroform | Halogenated Hydrocarbon | Soluble[3] | - |

| Methanol | Alcohol | Slightly Soluble[3] | - |

| Non-polar solvents (e.g., hexane, toluene) | Hydrocarbon | Generally not miscible[4] | - |

Table 3: Solubility of Neopentyl Glycol (2,2-dimethyl-1,3-propanediol)

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Methanol | Alcohol | Highly Soluble[5] | - |

| Ethanol | Alcohol | Highly Soluble[5] | - |

| Diethyl Ether | Ether | Very Soluble[6] | - |

| Acetone | Ketone | Good Solubility[5] | 286.85 - 332.7 K |

| Benzene | Aromatic Hydrocarbon | Soluble[6] | - |

| Chloroform | Halogenated Hydrocarbon | Soluble[6] | - |

| Toluene | Aromatic Hydrocarbon | Moderately soluble (hot) | - |

| Butyl Acetate | Ester | Data available[7] | 286.85 - 332.7 K |

| Ethyl Acetate | Ester | Data available[7] | 286.85 - 332.7 K |

| Aliphatic and Cycloaliphatic Solvents | Hydrocarbon | Relatively Insoluble[8] | - |

Table 4: Solubility of 2,4-Pentanediol

| Solvent | Chemical Class | Solubility |

| Water | Protic | Fully miscible[9] |

| Organic Solvents | - | Soluble in many[10] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method followed by gravimetric or chromatographic analysis is a common and reliable technique.

Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solute in a solvent.[11]

Methodology:

-

Preparation: An excess amount of the this compound isomer is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution phase remains constant over time.

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solute is allowed to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn.

-

Analysis: The concentration of the this compound in the saturated solution is determined using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.[12][13]

-

Gas Chromatography (GC): This is a highly accurate method for determining the concentration of volatile and semi-volatile compounds. A calibrated GC instrument is used to quantify the amount of this compound in the sample.

-

High-Performance Liquid Chromatography (HPLC): For less volatile diols or when derivatization is preferred, HPLC can be employed for accurate quantification.

-

Gravimetric Analysis Protocol

This protocol outlines the steps for determining solubility using the gravimetric method after equilibration via the shake-flask method.

Materials:

-

This compound isomer

-

Selected organic solvent

-

Analytical balance

-

Temperature-controlled shaker

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Prepare a saturated solution using the shake-flask method as described above.

-

Allow the undissolved solid to settle.

-

Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Gently evaporate the solvent under a fume hood or in a rotary evaporator.

-

Once the solvent is removed, place the evaporating dish in an oven at a temperature below the boiling point of the this compound to remove any residual solvent.

-

Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The mass of the dissolved this compound is the final mass of the dish and residue minus the initial mass of the empty dish.

-

Calculate the solubility in the desired units (e.g., g/100 mL).

Visualization of this compound's Role as a Penetration Enhancer

In pharmaceutical sciences, particularly in topical and transdermal drug delivery, pentanediols are utilized as penetration enhancers. They facilitate the transport of active pharmaceutical ingredients (APIs) through the skin's primary barrier, the stratum corneum. The following diagram illustrates the logical workflow of this process.

Caption: Logical workflow of this compound as a skin penetration enhancer.

Conclusion

The solubility of this compound isomers is a critical parameter that dictates their utility in a wide range of applications. While qualitative data is readily available, more comprehensive quantitative studies, particularly for 1,2- and 2,4-pentanediol, would be beneficial for formulators and researchers. The methodologies outlined in this guide provide a framework for the systematic determination of solubility. Furthermore, the role of pentanediols as effective penetration enhancers in drug delivery highlights the practical importance of their solvent properties in advanced pharmaceutical formulations.

References

- 1. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,5-Pentanediol | 111-29-5 [chemicalbook.com]

- 3. 1,2-Pentanediol CAS#: 5343-92-0 [m.chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. What is the solubility of Neopentyl Glycol (CAS 126 - 30 - 7) in organic solvents? - Blog [zbchemic.com]

- 6. atamankimya.com [atamankimya.com]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [wap.guidechem.com]

- 9. 2,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. benchchem.com [benchchem.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Thermochemical Properties and Phase Behavior of Pentanediol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties and phase behavior of various pentanediol isomers. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work. This guide includes tabulated thermochemical data, detailed experimental protocols for property determination, and visualizations of experimental workflows.

Thermochemical Properties of this compound Isomers

Pentanediols are dihydroxy alcohols with the chemical formula C₅H₁₂O₂. Their various isomers exhibit distinct physical and thermochemical properties due to differences in the positions of the hydroxyl groups along the carbon chain. These properties are critical for a wide range of applications, including their use as solvents, humectants, and intermediates in chemical synthesis. Below are tabulated data for several common this compound isomers.

Table 1: General Properties of this compound Isomers

| Isomer | CAS Number | Molecular Weight ( g/mol ) |

| 1,2-Pentanediol | 5343-92-0 | 104.15 |

| 1,3-Pentanediol | 3174-67-2 | 104.15 |

| 1,4-Pentanediol | 626-95-9 | 104.15 |

| 1,5-Pentanediol | 111-29-5 | 104.15 |

| 2,3-Pentanediol | 42027-23-6 | 104.15 |

| 2,4-Pentanediol | 625-69-4 | 104.15 |

| Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol) | 126-30-7 | 104.15 |

| 2-Methyl-1,3-propanediol | 2163-42-0 | 90.12 |

| 2-Methyl-1,4-butanediol | 2938-98-9 | 104.15 |

Table 2: Phase Transition Temperatures of this compound Isomers

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| 1,2-Pentanediol | -40 | 206-210[1] |

| 1,3-Pentanediol | 50.86 (estimate)[2] | 209.24 (rough estimate)[2] |

| 1,4-Pentanediol | - | 225-227 |

| 1,5-Pentanediol | -18[3] | 240-244[4] |

| 2,3-Pentanediol | - | - |

| 2,4-Pentanediol | 45 | 198 |

| Neopentyl Glycol | 126–128[5] | 208[5] |

| 2-Methyl-1,3-propanediol | -91 | 123-125 (at 20 mmHg) |

| 2-Methyl-1,4-butanediol | - | 127 (at 14 mmHg)[6] |

Table 3: Enthalpic Properties of this compound Isomers

| Isomer | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Enthalpy of Vaporization (ΔHvap) (kJ/mol) | Standard Enthalpy of Combustion (ΔHc°) (kJ/mol) |

| 1,2-Pentanediol | - | 74.6 - 81.6[7] | - |

| 1,3-Pentanediol | - | - | - |

| 1,4-Pentanediol | - | - | - |

| 1,5-Pentanediol | - | 82.4[3] | -3151.05[3] |

| 2,3-Pentanediol | - | - | - |

| 2,4-Pentanediol | - | 72.5[8] | - |

| Neopentyl Glycol | - | - | - |

| 2-Methyl-1,3-propanediol | - | - | - |

| 2-Methyl-1,4-butanediol | - | - | - |

Experimental Protocols

Accurate determination of thermochemical properties is essential for the safe and effective use of pentanediols. The following sections detail the experimental protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a fundamental technique for identifying phase transitions such as melting and crystallization and quantifying their associated enthalpy changes.[9]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan and hermetically seal it.[9][10]

-

Instrument Setup: Place the sealed sample pan and an empty, hermetically sealed reference pan into the DSC cell.[9][11]

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).[9]

-

Heat the sample at a controlled rate of 10 °C/min to a temperature above its melting point.[9]

-

Hold the sample at this temperature for 2-3 minutes to ensure complete melting and to erase any prior thermal history.[9]

-

Cool the sample at a controlled rate of 10 °C/min back to the initial temperature.[9]

-

Perform a second heating scan under the same conditions as the first to analyze the thermal behavior of the recrystallized sample.[9]

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of any endothermic (melting) or exothermic (crystallization) events. The enthalpy of fusion is determined by integrating the area under the melting peak.[5][9]

Figure 1: Experimental workflow for DSC analysis.

Vapor Pressure Determination

The vapor pressure of a substance is a critical property for understanding its volatility and for the design of distillation and purification processes.

The static method involves measuring the pressure of the vapor in equilibrium with the liquid or solid phase in a closed system at a constant temperature.[12]

Experimental Protocol:

-

Apparatus Setup: Assemble a thermostatted sample container connected to a pressure-measuring device (e.g., a capacitance manometer).[1]

-

Sample Degassing: Introduce the this compound sample into the container and thoroughly degas it to remove any dissolved gases. This can be achieved by several freeze-pump-thaw cycles.

-

Equilibration: Bring the sample to the desired temperature using the thermostat and allow the system to reach thermal and vapor-liquid equilibrium.[12]

-

Pressure Measurement: Record the pressure reading from the manometer.

-

Temperature Variation: Repeat the measurement at different temperatures to obtain the vapor pressure curve.

The Knudsen effusion method is suitable for substances with low vapor pressures. It measures the rate of mass loss of a substance effusing through a small orifice into a vacuum.[13]

Experimental Protocol:

-

Cell Preparation: Place a known mass of the this compound sample into a Knudsen cell, which is a small container with a precisely drilled orifice in its lid.[14]

-

Vacuum System: Place the Knudsen cell into a high-vacuum chamber.

-

Temperature Control: Heat the cell to a constant, known temperature.

-

Mass Loss Measurement: Monitor the mass loss of the sample over time using a high-precision microbalance.[7]

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Knudsen equation.

Figure 2: Workflows for vapor pressure determination.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume.[15]

Experimental Protocol:

-

Calorimeter Calibration: Determine the heat capacity of the calorimeter by combusting a known mass of a standard substance with a certified heat of combustion, such as benzoic acid.[16]

-

Sample Preparation: Place a precisely weighed liquid this compound sample (typically 0.5-1.0 g) into a crucible.

-

Bomb Assembly: Place the crucible in the bomb, and attach a fuse wire so that it is in contact with the sample. Add a small, known amount of water to the bomb to saturate the atmosphere and ensure that the water formed during combustion is in the liquid state.

-

Pressurization: Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.[17]

-

Combustion: Submerge the bomb in a known volume of water in the calorimeter jacket. Once thermal equilibrium is reached, ignite the sample by passing an electric current through the fuse wire.[17]

-

Temperature Measurement: Record the temperature of the water in the calorimeter jacket before and after combustion. The maximum temperature rise is used to calculate the heat released.

-

Calculation: Calculate the heat of combustion of the sample, making corrections for the heat released by the combustion of the fuse wire and for the formation of any side products like nitric acid.